

Org 20599: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Org20599

Cat. No.: B1677468

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An in-depth examination of the neuroactive steroid Org 20599, detailing its physicochemical properties, mechanism of action, and relevant experimental protocols for drug development professionals.

Core Compound Information

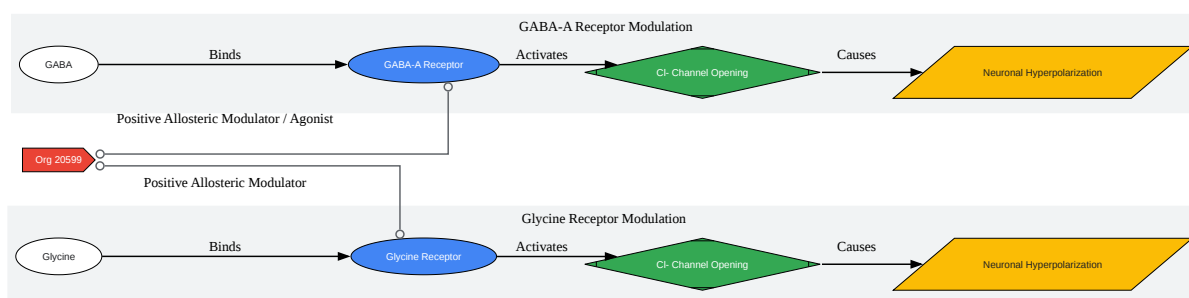
Org 20599 is a synthetic, water-soluble aminosteroid that has been a subject of interest in neuropharmacology due to its potent effects on inhibitory neurotransmission. This technical guide provides comprehensive information on its chemical properties, biological activity, and detailed methodologies for its study.

Property	Value
CAS Number	156685-94-8[1]
Molecular Weight	438.04 g/mol [1][2]
Molecular Formula	C ₂₅ H ₄₀ ClNO ₃ [1]
Synonyms	(2β,3α,5α)-21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one

Mechanism of Action

Org 20599 primarily functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3] At higher concentrations, it can also act as a direct agonist of the GABA-A receptor.

[1][3] Additionally, Org 20599 has been shown to be a positive modulator of glycine receptors, another class of inhibitory ligand-gated ion channels, though with lower potency compared to its effects on GABA-A receptors.[1] The modulatory effects of Org 20599 lead to an enhancement of inhibitory neurotransmission, resulting in sedative and anesthetic effects.[3]



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Org 20599 Signaling Pathways

Quantitative Biological Data

The following table summarizes the key quantitative parameters of Org 20599's biological activity as reported in the literature.

Parameter	Receptor	Value (EC ₅₀)	Reference
Positive Allosteric Modulation	GABA-A	1.1 μ M	Tocris Bioscience[1]
Positive Allosteric Modulation	Glycine	22.9 μ M	Tocris Bioscience[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Org 20599.

[³⁵S]TBPS Displacement Binding Assay

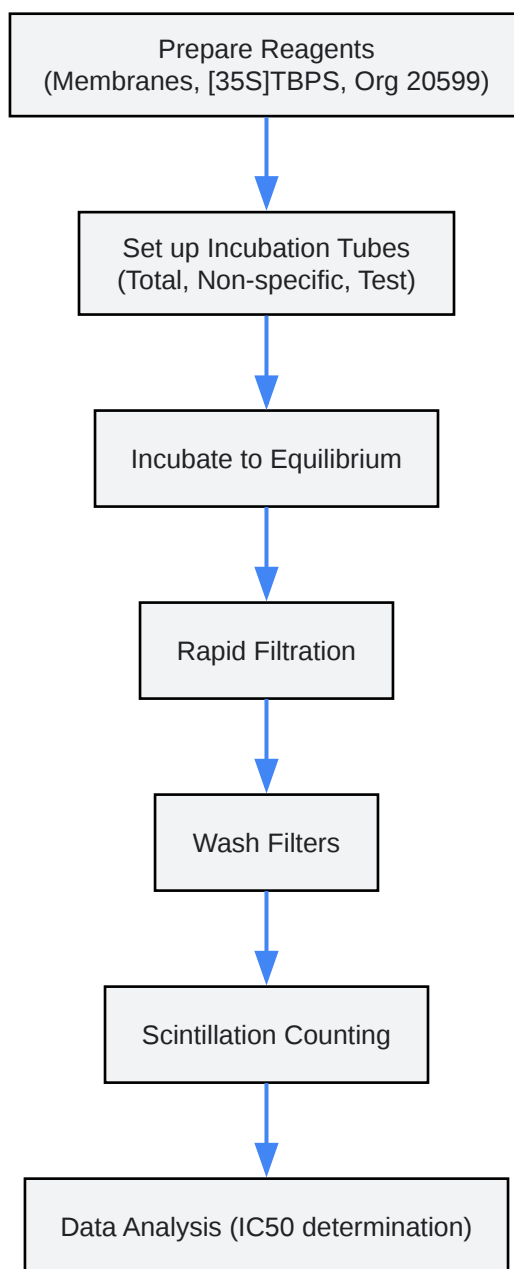
This assay is used to determine the ability of a compound to allosterically modulate the GABA-A receptor by measuring the displacement of the radioligand [³⁵S]-butylbicyclophosphorothionate ([³⁵S]TBPS), a convulsant that binds within the chloride ion channel.

Materials:

- Rat brain membranes (P2 fraction)
- [³⁵S]TBPS radioligand
- Tris-HCl buffer (50 mM, pH 7.4)
- Test compound (Org 20599)
- Non-specific binding control (e.g., picrotoxin)
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare rat brain membranes and resuspend in Tris-HCl buffer.
- In a series of test tubes, add a constant concentration of [35 S]TBPS and varying concentrations of Org 20599.
- For the determination of non-specific binding, add a saturating concentration of a non-labeled ligand like picrotoxin.
- Initiate the binding reaction by adding the membrane preparation to the tubes.
- Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Analyze the data using non-linear regression to determine the IC₅₀ value of Org 20599.



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$[^{35}\text{S}]$ TBPS Binding Assay Workflow

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the effect of Org 20599 on the function of GABA-A or glycine receptors expressed in Xenopus oocytes.

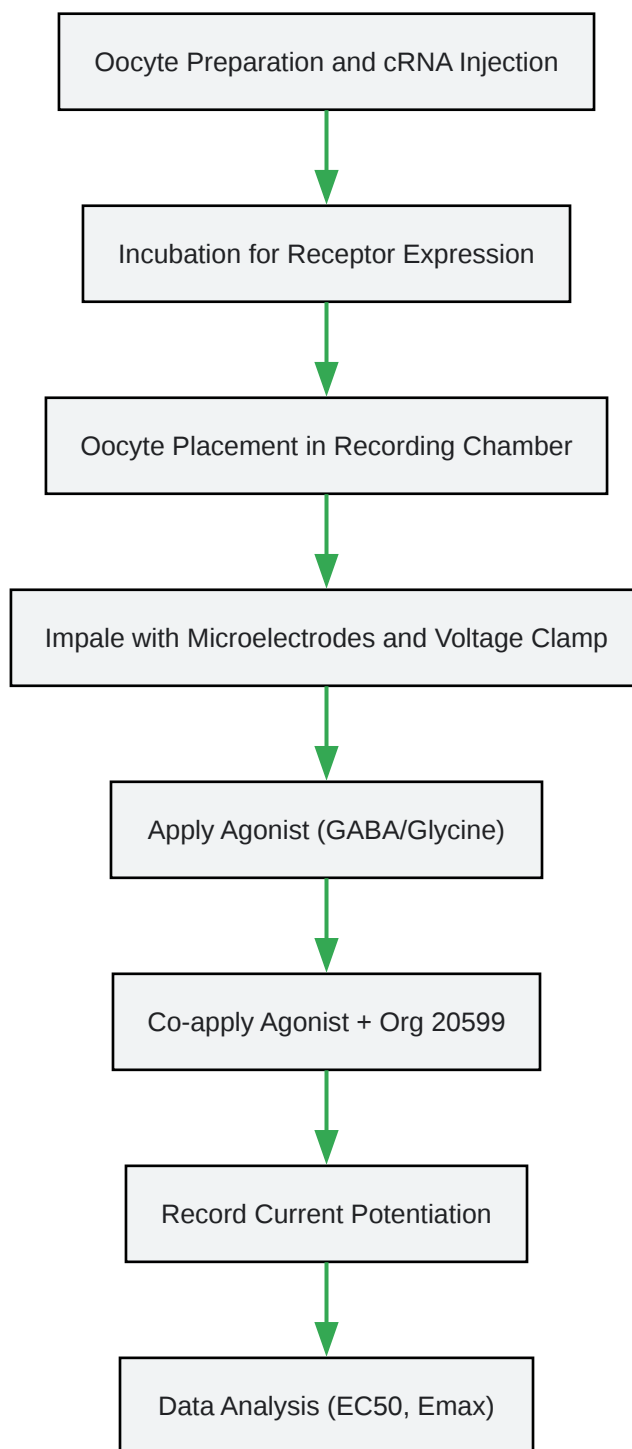
Materials:

- *Xenopus laevis* oocytes
- cRNA encoding the receptor subunits of interest (e.g., GABA-A α_1 , β_2 , γ_2)
- Two-electrode voltage-clamp amplifier and data acquisition system
- Microelectrodes (filled with 3 M KCl)
- Recording chamber
- Perfusion system
- Barth's solution
- Agonist solution (GABA or glycine)
- Org 20599 solution

Procedure:

- Surgically remove oocytes from a female *Xenopus laevis* frog.
- Treat the oocytes with collagenase to defolliculate them.
- Inject the oocytes with the cRNA encoding the receptor subunits.
- Incubate the oocytes for 2-5 days to allow for receptor expression.
- Place an oocyte in the recording chamber and perfuse with Barth's solution.
- Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
- Clamp the membrane potential at a holding potential (e.g., -70 mV).
- Apply the agonist (GABA or glycine) at a concentration that elicits a submaximal current (e.g., EC₁₀-EC₂₀).

- Once a stable baseline current is established, co-apply the agonist with varying concentrations of Org 20599.
- Record the potentiation of the agonist-induced current by Org 20599.
- Wash out the drugs and allow the current to return to baseline between applications.
- Analyze the data to determine the EC₅₀ for potentiation and the maximum potentiation effect.



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TEVC Experimental Workflow

In Vivo Anesthetic Action: Loss of Righting Reflex in Mice

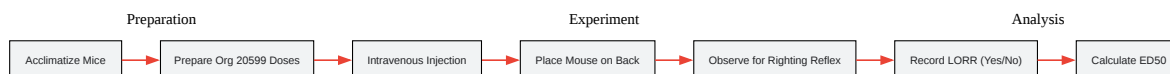
This behavioral assay is used to assess the anesthetic potency of Org 20599 in a whole-animal model.

Materials:

- Male mice (e.g., CD-1 strain)
- Org 20599 solution for intravenous administration
- Vehicle control solution
- Syringes and needles for injection
- A clear, flat-bottomed container for observation

Procedure:

- Acclimatize the mice to the experimental environment.
- Administer a single intravenous injection of Org 20599 or vehicle to each mouse.
- Immediately after injection, place the mouse on its back in the observation container.
- The "loss of righting reflex" is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).
- Record the presence or absence of the righting reflex for each mouse at different doses of Org 20599.
- Determine the dose of Org 20599 that causes loss of righting reflex in 50% of the animals (ED_{50}).
- Monitor the duration of the loss of righting reflex as a measure of the duration of anesthetic action.



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Loss of Righting Reflex Assay

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References

- 1. researchgate.net [researchgate.net]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
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